3,3,5-Trimethylmorpholine

Description

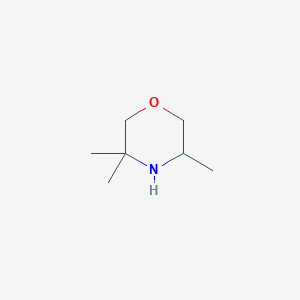

Structure

2D Structure

Properties

IUPAC Name |

3,3,5-trimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-4-9-5-7(2,3)8-6/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPVNWQUXQKCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601225 | |

| Record name | 3,3,5-Trimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195593-67-9 | |

| Record name | 3,3,5-Trimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3,5 Trimethylmorpholine and Its Analogues

General Approaches to Morpholine (B109124) Ring Formation

The fundamental morpholine structure is a six-membered heterocycle containing both nitrogen and oxygen atoms. Its synthesis is a well-explored area, with several reliable methods for constructing this ring system. researchgate.netnih.gov

Intramolecular cyclization is a primary strategy for forming the morpholine ring. These reactions typically involve forming either a C-N or a C-O bond in a precursor molecule to close the ring.

One common approach involves the conversion of 1,2-amino alcohols. A simple, high-yield protocol uses reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to transform 1,2-amino alcohols into morpholines. organic-chemistry.orgchemrxiv.orgchemrxiv.org Another method is the Wacker-type aerobic oxidative cyclization of alkenes, which can produce various nitrogen heterocycles, including morpholines, using a palladium catalyst. organic-chemistry.org Iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers or 1,2-hydroxy amines that are substituted by an allylic alcohol also yields substituted morpholines through either C-O or C-N bond formation. organic-chemistry.org

Furthermore, intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, provides an effective route to morpholines and other related heterocycles. organic-chemistry.org A telescoped photochemical thiol–ene reaction followed by a base-mediated cyclization has also been developed for the synthesis of thiomorpholine (B91149), a related sulfur-containing analogue. nih.gov

| Cyclization Method | Starting Materials | Key Reagents/Catalysts | Bond Formed in Cyclization |

| Conversion of 1,2-amino alcohols | 1,2-amino alcohol | Ethylene sulfate, tBuOK | C-N / C-O |

| Wacker-type Aerobic Cyclization | Alkenes with amine/alcohol groups | Pd(DMSO)2(TFA)2 | C-N |

| Iron-Catalyzed Cyclization | 1,2-amino ethers or 1,2-hydroxy amines with allylic alcohol | Iron(III) catalyst | C-O or C-N |

| Intramolecular Hydroalkoxylation | Nitrogen-tethered alkenes | Boron trifluoride etherate | C-O |

Ring-opening and subsequent ring-closure reactions provide a powerful pathway to substituted morpholines. This strategy often begins with a strained ring system, such as an aziridine (B145994) or oxazetidine.

A highly regio- and stereoselective method involves the S(N)2-type ring opening of activated aziridines or azetidines with halogenated alcohols in the presence of a Lewis acid. nih.gov The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular ring closure to yield the morpholine product. nih.gov

Another example starts with a 2-tosyl-1,2-oxazetidine. acs.orgnih.gov In the presence of a base and a suitable nucleophile like an α-formyl carboxylate, the oxazetidine ring opens, followed by a spontaneous ring closure. acs.orgnih.gov This cascade reaction forms a morpholine hemiaminal, which can be further elaborated. acs.org The thermodynamics of ring-opening can be influenced by the degree of pyramidalization of the endocyclic nitrogen atom, as seen in the polymerization of morpholin-2-ones. nih.govacs.org

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are also employed in morpholine synthesis. A classic industrial method is the dehydration of diethanolamine (B148213) with concentrated sulfuric acid. wikipedia.orgnih.gov

In the synthesis of more complex derivatives, such as 2-hydroxy-2-aryl-4-alkyl-morpholines, a 2-aminoethanol is reacted with an aryl-bromomethyl-ketone. nih.gov The intermediate hydroxyaminoketone undergoes a spontaneous cyclization, a form of condensation, to form the tetrahydro-1,4-oxazine (morpholine) ring. nih.gov

Specific Synthesis of 3,3,5-Trimethylmorpholine Derivatives

The synthesis of specifically substituted morpholines like this compound requires strategies that control the placement of alkyl and other groups on the heterocyclic ring.

Introducing alkyl groups onto the morpholine ring is typically achieved by starting with precursors that already contain the desired substituents. For instance, the synthesis of this compound would necessitate a starting amino alcohol with the corresponding methyl groups in the correct positions.

General strategies for creating substituted morpholines include intramolecular Michael reactions. For example, a 5-substituted-3-morpholine acetic acid ester can be synthesized via an intramolecular aza-Michael reaction as the key ring-forming step. nih.gov Similarly, 5-substituted morpholine-2-acetic acid esters can be prepared using an intramolecular oxa-Michael reaction. nih.gov The polymerization of alkyl-substituted morpholine-2,5-dione (B184730) derivatives, synthesized from natural amino acids, also demonstrates a method for creating polymers with alkyl-substituted morpholine units. researchgate.net

The synthesis of aryl-substituted analogues of this compound has been described, particularly in the context of developing analogues of bupropion (B1668061) metabolites. nih.govacs.orgacs.org A common route for synthesizing compounds like 2-(substituted phenyl)-3,5,5-trimethylmorpholine is analogous to the synthesis of optically active phenmetrazine. nih.govacs.org

The process generally involves the following steps:

Reduction: The keto group of a precursor hydroxymorpholine, such as 2-(3'-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol, is reduced. Sodium borohydride (B1222165) is a common reducing agent for this step, which produces a mixture of diastereomeric diols. nih.govacs.org

Cyclization: The resulting diol is then treated with a strong acid, such as concentrated sulfuric acid in methylene (B1212753) chloride. This promotes a dehydration and cyclization reaction to form the final morpholine ring structure. nih.govacs.org

This methodology has been used to generate a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues with various substituents on the phenyl ring. nih.govacs.org

| Analogue | Precursor | Key Reagents |

| (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine | (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | 1. Sodium borohydride2. Concentrated Sulfuric Acid |

| (R,R)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine | (R,R)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | 1. Sodium borohydride2. Concentrated Sulfuric Acid |

| (S,S)-2-(3'-Fluorophenyl)-3,5,5-trimethylmorpholine | (S,S)-2-(3'-fluorophenyl)-3,5,5-trimethylmorpholin-2-ol | 1. Sodium borohydride2. Concentrated Sulfuric Acid |

Synthesis of Aryl-Substituted this compound Analogues

Preparation of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues

The synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which are deshydroxy variants of hydroxybupropion (B195616) metabolites, has been described as a key strategy in the development of potential smoking cessation aids. The general synthetic pathway commences with the keto forms of the corresponding hydroxymorpholines.

The process involves a two-step sequence:

Reduction: The precursor hydroxymorpholine keto forms are reduced, typically using sodium borohydride (NaBH₄). This reaction yields a mixture of diastereomeric diols, with variation at the benzylic hydroxyl position.

Cyclization: The resulting diol mixture is then subjected to cyclization. This is commonly achieved using sulfuric acid (H₂SO₄) in a solvent like methylene chloride. The cyclization proceeds via the presumed formation of a benzylic cation, which is subsequently trapped by the primary alcohol. This process favors the formation of the thermodynamically and kinetically more stable trans isomer.

Further modifications, such as N-alkylation, can be performed on the morpholine ring. For instance, N-methylation has been accomplished using methyl iodide in dimethylformamide. Standard reductive alkylation, employing reagents like acetaldehyde (B116499) or propionaldehyde (B47417) with sodium triacetoxyborohydride, has been used to introduce N-ethyl and N-propyl groups, respectively.

| Analogue | Aryl Substitution | N-Substitution | 3-Position Alkyl Group |

| 5a | 3-Cl-Ph | H | Methyl |

| 5b | Ph | H | Methyl |

| 5c | 3-CF₃-Ph | H | Methyl |

| 5d | 3-Cl-Ph | Methyl | Methyl |

| 5e | 3-Cl-Ph | Ethyl | Methyl |

| 5f | 3-Cl-Ph | Propyl | Methyl |

| 5g | 3-Cl-Ph | H | Ethyl |

| 5h | 3-Cl-Ph | H | Propyl |

Synthesis of 2-Hydroxy-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine

2-Hydroxy-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine, also known as hydroxybupropion, is the primary active metabolite of bupropion. Its synthesis is a critical step for accessing both the compound itself and its deshydroxy analogues discussed previously. One reported laboratory-scale synthesis starts from 2-bromo-3'-chloropropiophenone (B15139) and 2-amino-2-methyl-1-propanol. The reaction is carried out via reflux in acetonitrile, yielding the final product in high yield (90%) researchgate.net.

Another synthetic approach involves the reaction of a lactone intermediate with a Grignard reagent. In this sequence, methyl (R)-(+)-lactate is converted to a triflate, which then alkylates 2-amino-2-methyl-1-propanol, followed by cyclization to form the lactone. The subsequent reaction of this lactone with 3-chlorophenylmagnesium bromide yields (2S,3S)-hydroxybupropion nih.gov. A modified and higher-yielding procedure for related analogues involves the use of a proton sponge base during the key cyclization step to improve purification and yields nih.gov.

Multi-Component and Tandem Reaction Schemes

Multi-component reactions (MCRs), which combine three or more substrates in a single step, and tandem reactions, which involve several sequential bond-forming events in one pot, offer efficient and atom-economical routes to complex molecules like morpholines.

An efficient MCR for generating 2,2,6-trisubstituted morpholines involves simply mixing epichlorohydrin, an olefin, nosyl amide, and N-bromosuccinimide acs.org. This process yields halogenated morpholine products with high regioselectivity, which contain a chloride "handle" suitable for further chemical modification acs.org. Another versatile de novo synthesis of the morpholine ring utilizes a multicomponent Ugi-tetrazole reaction. This approach involves reacting an α-hydroxy oxo-component with an isocyanide, trimethylsilyl (B98337) azide, and a 2-hydroxyethylamine derivative. The resulting Ugi adduct is then cyclized under basic conditions to afford 3,3-disubstituted morpholines in moderate to good yields acs.org.

Tandem reactions have also been effectively employed. An efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates has been achieved through a tandem sequential one-pot reaction that combines both hydroamination and asymmetric transfer hydrogenation organic-chemistry.org.

Catalytic Methods in the Synthesis of Morpholines and their Analogues

Catalysis provides powerful tools for the synthesis of morpholines, enabling reactions that are otherwise difficult and allowing for high levels of control over stereochemistry.

Palladium-Catalyzed Carboamination Reactions

Palladium catalysis is a versatile method for constructing nitrogen-containing heterocycles. A Wacker-type aerobic oxidative cyclization of alkenes using a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of various six-membered nitrogen heterocycles, including morpholines. Palladium-catalyzed carboamination reactions of γ-aminoalkenes are also an effective tool for building substituted N-arylpyrrolidines, a related class of heterocycles, and demonstrate the potential of this strategy for other N-heterocycles.

Photocatalytic Coupling Approaches

Photocatalysis has emerged as a powerful strategy for morpholine synthesis, often proceeding under mild conditions. A photocatalytic, diastereoselective annulation method allows for the synthesis of morpholines directly from readily available starting materials. This approach utilizes a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity, providing access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. Another scalable method involves the photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions, using an inexpensive organic photocatalyst to provide substituted morpholines organic-chemistry.org.

Iron(III)-Catalyzed Heterocyclization Processes

Iron catalysts are an attractive option for heterocycle synthesis due to their low cost and low toxicity compared to precious metal catalysts like palladium and gold organic-chemistry.org. An iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines has been developed from 1,2-amino ethers and 1,2-hydroxy amines that are substituted by an allylic alcohol organic-chemistry.orgthieme-connect.com.

In this process, iron(III) chloride hexahydrate (FeCl₃·6H₂O) at a low catalyst loading (5 mol%) effectively catalyzes the heterocyclization in a solvent like dichloromethane (B109758) at room temperature thieme-connect.com. The reaction proceeds rapidly, often reaching full conversion in as little as 15 minutes, and produces the desired morpholines in good yields with high diastereoselectivity, favoring the cis isomer thieme-connect.com. A proposed mechanism involves a thermodynamic equilibrium that results in the preferential formation of the more stable cis diastereoisomer organic-chemistry.orgthieme-connect.com. This iron-catalyzed method has been shown to be superior to several other Lewis and Brønsted acids, which either led to lower diastereoselectivity or product degradation thieme-connect.com.

| Catalyst | Substrate | Product | Yield | Diastereomeric Ratio (cis:trans) |

| FeCl₃·6H₂O | N-tethered amino alcohol (hexyl-subst.) | 2-Phenyl-6-hexyl-N-tosylmorpholine | 75% | 90:10 |

| FeCl₃·6H₂O | N-tethered amino alcohol (phenyl-subst.) | 2,6-Diphenyl-N-tosylmorpholine | 89% | 95:5 |

| FeCl₃·6H₂O | N-tethered amino alcohol (furyl-subst.) | 2-(Furan-2-yl)-6-phenyl-N-tosylmorpholine | N/A | 60:40 |

| Bi(OTf)₃ | N-tethered amino alcohol (hexyl-subst.) | 2-Phenyl-6-hexyl-N-tosylmorpholine | N/A | 64:36 |

| InCl₃ | N-tethered amino alcohol (hexyl-subst.) | 2-Phenyl-6-hexyl-N-tosylmorpholine | N/A | 54:46 |

| Pd(OAc)₂ | N-tethered amino alcohol (hexyl-subst.) | No reaction | 0% | N/A |

This table summarizes the results of the iron-catalyzed heterocyclization for synthesizing disubstituted morpholines and compares its efficacy with other catalysts, based on data from Cossy et al. thieme-connect.com.

Stereochemical Aspects and Asymmetric Synthesis of 3,3,5 Trimethylmorpholine

Chiral Centers and Stereoisomerism within 3,3,5-Trimethylmorpholine Scaffolds

The molecular structure of this compound contains one stereogenic center, which gives rise to its chirality. A chiral center is typically a carbon atom bonded to four different substituents. khanacademy.orgmasterorganicchemistry.com In the this compound ring, the carbon at the C5 position is attached to a hydrogen atom, a methyl group, the C6 methylene (B1212753) group, and the nitrogen atom (N4). This arrangement makes the C5 carbon a chiral center. The carbon at the C3 position, being bonded to two identical methyl groups, is achiral.

Because it possesses a single chiral center, this compound exists as a pair of stereoisomers that are non-superimposable mirror images of each other. libretexts.orglibretexts.org These specific types of stereoisomers are known as enantiomers. khanacademy.orglibretexts.org The two enantiomers of this compound are designated using the Cahn-Ingold-Prelog priority rules as (R)-3,3,5-trimethylmorpholine and (S)-3,3,5-trimethylmorpholine. Enantiomers share identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light, a property known as optical activity. khanacademy.orglibretexts.org

If a molecule contains more than one stereocenter, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. masterorganicchemistry.comlibretexts.org However, since this compound has only one such center, it does not have diastereomers. The theoretical maximum number of stereoisomers for a molecule is 2ⁿ, where 'n' is the number of chiral centers; for this compound, n=1, resulting in 2¹=2 stereoisomers. khanacademy.org

Asymmetric Synthetic Strategies for Chiral Morpholines

The synthesis of specific stereoisomers of morpholine (B109124) derivatives is a significant goal in medicinal and synthetic chemistry. Asymmetric synthesis strategies aim to produce a single enantiomer or diastereomer in excess. These strategies can be broadly categorized based on how the stereocenter is created or introduced.

Enantioselective synthesis involves creating a chiral product from an achiral or racemic starting material, where one enantiomer is formed preferentially. Transition-metal catalysis is a powerful tool for achieving this. One prominent method is the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). nih.govresearchgate.net For example, using a rhodium catalyst complexed with a chiral bisphosphine ligand, various 2-substituted chiral morpholines have been synthesized with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govrsc.org

Another approach is organocatalytic enantioselective reactions. For instance, a catalytic asymmetric halocyclization has been developed to produce morpholines containing a quaternary stereocenter. rsc.org This method uses a cinchona alkaloid-derived catalyst to furnish chlorinated 2,2-disubstituted morpholines in high yields and enantioselectivities. rsc.org

Table 1: Examples of Catalytic Systems for Enantioselective Morpholine Synthesis

| Catalytic System | Reaction Type | Substrate | Key Features |

|---|---|---|---|

| Bisphosphine-Rhodium Complex | Asymmetric Hydrogenation | Dehydromorpholines | Quantitative yields and up to 99% ee for 2-substituted morpholines. nih.govrsc.org |

Diastereoselective synthesis is crucial when a molecule has multiple chiral centers, aiming to control the relative stereochemistry of these centers. Several modern synthetic methods achieve high levels of diastereoselectivity in the formation of the morpholine ring.

A photocatalytic, diastereoselective annulation strategy allows for the synthesis of substituted morpholines from readily available starting materials. nih.govacs.org This method employs a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity, providing access to complex tri- and tetra-substituted morpholines. nih.govacs.org

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another atom-economic pathway to obtain highly substituted morpholines with excellent diastereoselectivities (up to >99:1 dr) and yields. rsc.org Additionally, a versatile method combining Pd(0)-catalyzed Tsuji-Trost reaction with Fe(III)-catalyzed heterocyclization of vinyloxiranes and amino-alcohols has been developed. This strategy yields diversely substituted morpholines with good to excellent diastereoselectivities. acs.org

An alternative to creating a chiral center during the reaction is to start with a molecule that already contains the desired stereochemistry. This "chiral pool" approach utilizes enantiomerically pure precursors, which are readily available natural products or their derivatives. Enantiopure amino alcohols are common starting materials for the asymmetric synthesis of morpholines. nih.gov For example, a four-step synthesis of cis-3,5-disubstituted morpholines begins with an enantiomerically pure amino alcohol, ensuring the stereochemistry of the final product. nih.gov

Chiral auxiliaries can also be employed. A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. A practical synthesis of chiral 1,2-amino alcohols, which are key morpholine precursors, uses a pseudoephedrine auxiliary. This method provides morpholinone products in high yields and selectivities, which can then be converted to the target amino alcohols. nih.gov

Table 2: Strategies Employing Chiral Starting Materials

| Method | Chiral Component | Description | Example Application |

|---|---|---|---|

| Chiral Pool Synthesis | Enantiopure amino alcohol | The inherent chirality of the starting material is transferred to the final morpholine product. | Synthesis of cis-3,5-disubstituted morpholines. nih.gov |

Methodologies for Configurational and Conformational Assignment

Determining the absolute three-dimensional structure of a chiral molecule is a critical final step. This involves assigning the absolute configuration (R or S) of each stereocenter and understanding the molecule's preferred spatial arrangement, or conformation.

The absolute configuration of a newly synthesized chiral molecule is often established by comparing its optical rotation to that of a known compound. uva.es Optical activity, the ability of a chiral compound to rotate the plane of polarized light, can be measured with a polarimeter. scispace.com

For a more definitive assignment, single-crystal X-ray crystallography can be used, provided a suitable crystal can be grown. This technique provides an unambiguous determination of the molecule's solid-state structure.

Conformational analysis of the morpholine ring, which typically adopts a chair conformation similar to cyclohexane, is commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy. stir.ac.uk NMR techniques can deduce the preferred conformation by analyzing coupling constants and nuclear Overhauser effects (NOE). These analyses can determine whether substituents on the ring, such as the methyl groups in this compound, prefer to occupy axial or equatorial positions. stir.ac.uk The stability of different conformations is influenced by steric strain, such as 1,3-diaxial interactions, which can be calculated to predict the lowest energy conformation. scispace.com

Reactivity and Reaction Mechanisms of 3,3,5 Trimethylmorpholine Derivatives

Intrinsic Reactivity Profiles of the Morpholine (B109124) Ring System

The morpholine ring is a common heterocyclic motif in medicinal chemistry, valued for its physicochemical and metabolic properties. researchgate.netnih.govnih.govnih.gov Its reactivity is primarily dictated by the presence of two heteroatoms: a secondary amine and an ether linkage.

The chemical behavior of the morpholine ring is dominated by the nucleophilic nature of the secondary amine. The nitrogen atom possesses a lone pair of electrons, making it a center for reactions with various electrophiles. However, the presence of the ether oxygen atom in the ring withdraws electron density from the nitrogen via an inductive effect. acs.orgwikipedia.org This reduces the nitrogen's nucleophilicity and basicity compared to structurally similar amines like piperidine. wikipedia.orgmasterorganicchemistry.com

The reduced nucleophilicity of morpholine-derived enamines, for instance, has been attributed to the electron-withdrawing effect of the oxygen and the specific geometry of the ring system. frontiersin.org Despite this, morpholine is widely employed in organic synthesis as a nucleophile, readily participating in reactions such as the formation of enamines and substitution reactions. wikipedia.orgresearchgate.net

Theoretical studies using Density Functional Theory (DFT) confirm that the nitrogen atom is the most nucleophilically activated site within the morpholine ring. researchgate.net The relative reactivity of morpholine compared to other amines has been quantified, providing a clearer understanding of its nucleophilic strength in various chemical transformations. masterorganicchemistry.comacs.org

While the morpholine core is primarily nucleophilic, electrophilic reactivity can be induced. For example, in situ preparation of imine-BF3 complexes allows for the α-functionalization of morpholines, where the ring system effectively reacts with organometallic nucleophiles. researchgate.net

| Amine | pKa of Conjugate Acid | Mayr Nucleophilicity Parameter (N) in H₂O |

|---|---|---|

| Piperidine | 11.12 | 18.1 |

| Morpholine | 8.33 | 15.6 |

The morpholine moiety possesses both hydrogen bond donor and acceptor sites, enabling it to participate in various intermolecular and intramolecular interactions. nih.gov The secondary amine (N-H) group can act as a hydrogen bond donor, while the lone pairs on both the nitrogen and oxygen atoms serve as hydrogen bond acceptors. researchgate.netresearchgate.netnih.gov

These hydrogen bonding interactions are critical in establishing supramolecular structures in the solid state. researchgate.net For instance, in morpholinium salts, N-H···Br and C-H···O interactions have been observed to form complex three-dimensional networks. nih.gov The oxygen atom of the morpholine ring readily forms hydrogen bonds with water molecules and other donor groups. researchgate.net This capability is significant in medicinal chemistry, as it can influence a molecule's solubility and its binding interactions with biological targets. nih.govresearchgate.net The ability to form hydrogen bonds is also a key factor in the mechanism of certain reactions, such as influencing the transition state in polymerization processes. researchgate.net

| Interaction Type | Donor-Acceptor | Distance (Å) | Reference Compound |

|---|---|---|---|

| Intermolecular | N-H···Br | 3.292 | Morpholinium bromide nih.gov |

| Intermolecular | C-H···O | 3.366 | Morpholinium bromide nih.gov |

| Intermolecular | O-H···O (water-morpholine) | 2.084 (H···O distance) | Polymeric Silver(I) Complex researchgate.net |

The reaction of the secondary amine of the morpholine ring with carboxylic acids and their derivatives is a fundamental transformation used to synthesize morpholine amides. sphinxsai.com This reaction typically involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of an activated carboxylic acid, such as an acid chloride, acid anhydride, or ester. libretexts.org The ease of this reaction depends on the reactivity of the carboxylic acid derivative, with acid chlorides being highly reactive. libretexts.org

This methodology is widely used to synthesize a variety of morpholine-amide compounds, which are themselves of interest as biologically active molecules or as intermediates in organic synthesis. sphinxsai.comnih.gov For example, the synthesis of various morpholine-acetamide derivatives has been reported as potential anti-tumor agents. nih.gov Morpholine amides are also stable and sometimes preferred over other amides, like Weinreb amides, in reactions with organometallic reagents to prevent over-addition and yield ketones selectively. researchgate.net

| Carboxylic Acid Derivative (RCOX) | Leaving Group (X) | General Reactivity |

|---|---|---|

| Acid Chloride (RCOCl) | Cl⁻ | Very High |

| Acid Anhydride (RCOOCOR) | RCOO⁻ | High |

| Ester (RCOOR') | R'O⁻ | Moderate |

| Carboxylic Acid (RCOOH) | OH⁻ | Low (requires activation or harsh conditions) |

Mechanistic Investigations of Morpholine-Forming Reactions

The synthesis of the morpholine ring itself, particularly with specific substitution patterns like in 3,3,5-trimethylmorpholine, requires careful control over the reaction mechanism. Significant research has focused on understanding and directing the regio- and stereochemical outcomes of cyclization reactions.

The construction of substituted morpholines often relies on intramolecular cyclization reactions. Achieving control over the position (regiocontrol) and the three-dimensional arrangement of substituents (diastereocontrol) is a central challenge. organic-chemistry.org

Several strategies have been developed to address this. One approach involves the SN2-type ring-opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular cyclization. This method provides a highly regio- and stereoselective route to a variety of substituted morpholines. nih.gov Another powerful method is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols, which can produce highly substituted morpholines with excellent diastereoselectivity (up to >99:1 dr). rsc.org

Cascade reactions have also been employed, where the ring-opening of a strained heterocycle like 2-tosyl-1,2-oxazetidine by a nucleophile is followed by a spontaneous ring closure to form the morpholine ring. nih.govacs.org In these reactions, the diastereoselectivity is influenced by the substrates and reaction conditions, allowing for the synthesis of specific stereoisomers. acs.org For example, an aza-Michael reaction can be used to form the morpholine ring, with the ratio of cis to trans diastereomers being dependent on the specific substrates and reaction sequence. nih.gov

| Reaction Type | Key Reagents/Catalyst | Achieved Diastereomeric Ratio (d.r.) |

|---|---|---|

| Rhodium-catalyzed cyclization of allenols rsc.org | Rhodium catalyst | Up to >99:1 |

| Cascade reaction from α-formyl esters acs.org | K₂CO₃ | Variable, e.g., 1.5:1 to 3:1 |

| Intramolecular aza-Michael reaction nih.gov | Basic workup | ~3:1 (cis:trans) |

| Intramolecular cyclization researchgate.net | Chloroacetyl chloride, then KOH | High yield (90%) for cyclized intermediate |

Understanding the transition states involved in the cyclization reactions is key to rationalizing and predicting the stereochemical outcomes. Computational chemistry, particularly DFT calculations, has become an invaluable tool for analyzing these transient structures.

For example, in the synthesis of morpholine hemiaminals, the observed diastereoselectivities have been explained by the avoidance of pseudo A1,3 strain (allylic strain) between substituents on the forming ring in the transition state. nih.govacs.org This steric interaction disfavors certain conformations, leading to a preference for the formation of one diastereomer over another.

In a theoretical study of urethane (B1682113) formation catalyzed by morpholine, the reaction mechanism was found to proceed through a zwitterionic intermediate, and the activation energies for the key transition states were calculated. nih.gov Such analyses provide insight into the catalytic cycle and the factors governing reaction rates. Similarly, computational studies of C–H insertion reactions to form nitrogen-containing heterocycles have elucidated the geometries of the transition states, revealing energetic preferences for the formation of specific ring sizes and stereoisomers. acs.org These studies highlight a preference for hydride transfer (C-H insertion) over nucleophilic attack by an oxygen lone pair, with calculated energy barriers dictating the reaction pathway. acs.org

| Reaction | Catalyst/System | Calculated Activation Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Urethane Formation nih.gov | Morpholine | 29.7 | BHandHLYP/6-31G(d) |

| Urethane Formation nih.gov | 4-Methylmorpholine | 26.6 | BHandHLYP/6-31G(d) |

| C-H Insertion (5-membered ring) acs.org | Dirhodium catalyst | 4.3 kcal/mol (~18.0 kJ/mol) | DFT |

| C-H Insertion (6-membered ring) acs.org | Dirhodium catalyst | 6.8 kcal/mol (~28.4 kJ/mol) | DFT |

Quaternization Reactions and Associated Stereochemical Implications

The quaternization of the nitrogen atom in the this compound ring is a fundamental reaction that leads to the formation of quaternary ammonium (B1175870) salts. This process involves the alkylation of the tertiary amine, and its stereochemical outcome is of significant interest in synthetic and medicinal chemistry. The spatial arrangement of the methyl groups on the morpholine ring profoundly influences the course of this reaction.

The nitrogen atom in this compound, like other saturated heterocyclic amines, is nucleophilic and readily reacts with alkyl halides, such as methyl iodide, to form a new carbon-nitrogen bond. The stereochemical course of this N-alkylation is dictated by the conformational preference of the morpholine ring and the steric hindrance presented by the existing substituents.

Studies on a variety of substituted morpholines have established that these molecules predominantly adopt a chair conformation. cdnsciencepub.comcdnsciencepub.com In the case of this compound, the bulky gem-dimethyl groups at the C-3 position and the methyl group at the C-5 position influence the stability of the two possible chair conformers. The stereochemistry of the quaternization reaction is then determined by the direction of approach of the electrophile (e.g., the methyl group from methyl iodide) to the lone pair of electrons on the nitrogen atom.

Research on analogous substituted morpholine systems has demonstrated a preferred axial course for quaternization. cdnsciencepub.comcdnsciencepub.com This preference is attributed to the steric interactions that would arise from an equatorial approach of the incoming alkyl group, which would be more sterically hindered by the existing axial protons or substituents on the ring. The use of techniques such as 13C Nuclear Magnetic Resonance (NMR) spectroscopy, often with deuterated alkylating agents like deuteriomethyliodide, has been instrumental in elucidating the stereochemical outcome of these reactions. cdnsciencepub.comcdnsciencepub.com The observation of the γ-syn-axial effect in the 13C NMR spectrum provides a clear and unambiguous method for determining the axial or equatorial orientation of the newly introduced alkyl group. cdnsciencepub.com

The quaternization of this compound can result in the formation of two diastereomeric products if the nitrogen atom becomes a new stereocenter and the molecule is chiral. The ratio of these diastereomers is dependent on the relative activation energies for the axial and equatorial pathways of attack.

Table 1: Stereochemical Outcome of Quaternization of a Substituted Morpholine

| Reactant | Alkylating Agent | Major Product Stereochemistry | Minor Product Stereochemistry |

| Substituted Morpholine | Methyl Iodide | N-methyl group in axial position | N-methyl group in equatorial position |

Note: This table illustrates the general findings from studies on substituted morpholines, where axial attack is the preferred pathway.

The product ratios and, consequently, the free energy differences between the transition states leading to the axial and equatorial products can be determined from proton and deuterium (B1214612) NMR spectra. cdnsciencepub.comcdnsciencepub.com For this compound, it is anticipated that the quaternization would proceed with high stereoselectivity, favoring the product resulting from the axial attack of the alkylating agent. This is due to the significant steric hindrance posed by the substituents on the morpholine ring, which would make the equatorial face of the nitrogen lone pair less accessible.

Advanced Spectroscopic Characterization Techniques for 3,3,5 Trimethylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3,3,5-Trimethylmorpholine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within the this compound molecule. Based on its structure, which features several methyl and methylene (B1212753) groups in different chemical environments, a predictable ¹H NMR spectrum can be outlined. The protons on the carbon atoms adjacent to the heteroatoms (oxygen and nitrogen) are expected to be deshielded, thus appearing at a higher chemical shift (downfield).

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| C3-CH₃ (gem-dimethyl) | ~1.1-1.3 | Singlet (s) | Two equivalent methyl groups on the same carbon, no adjacent protons to couple with. |

| C5-CH₃ | ~1.0-1.2 | Doublet (d) | Coupled to the single proton on C5. |

| C5-H | ~2.8-3.2 | Multiplet (m) | Coupled to the C5-CH₃ protons and the C6 methylene protons. |

| C2-H₂ | ~3.5-3.8 | Multiplet (m) | Methylene protons adjacent to the oxygen atom, expected to be downfield. |

| C6-H₂ | ~2.4-2.8 | Multiplet (m) | Methylene protons adjacent to the nitrogen atom. |

| N-H | ~1.5-3.0 | Broad Singlet (br s) | Chemical shift can vary with solvent and concentration; may exchange with D₂O. |

Note: These are estimated values. Actual experimental values may vary based on the solvent and spectrometer frequency used.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons bonded to oxygen and nitrogen appearing further downfield.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C3-CH₃ (gem-dimethyl) | ~25-30 | Two equivalent methyl carbons. |

| C5-CH₃ | ~15-20 | Methyl carbon at the C5 position. |

| C3 | ~70-75 | Quaternary carbon bonded to oxygen and two methyl groups. |

| C5 | ~30-35 | Methine carbon bonded to a methyl group and nitrogen. |

| C2 | ~75-80 | Methylene carbon adjacent to the oxygen atom. |

| C6 | ~50-55 | Methylene carbon adjacent to the nitrogen atom. |

Note: These are estimated values. Actual experimental values may vary based on the solvent and spectrometer frequency used.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for elucidating stereochemical and conformational details.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal scalar couplings between protons that are two or three bonds apart. For instance, cross-peaks would be expected between the proton at C5 and the protons of the C5-methyl group, as well as between the C5 proton and the methylene protons at C6. This helps to confirm the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgcolumbia.edu This is particularly useful for determining the stereochemistry and preferred conformation of the morpholine (B109124) ring. For example, a NOESY experiment could show through-space correlations between one of the gem-dimethyl groups at C3 and the axial or equatorial protons at C2, providing insight into the ring's chair-like conformation. libretexts.orgcolumbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features, such as C-H, C-O, C-N, and N-H bonds.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-O Stretch (Ether) | 1070 - 1150 | Strong |

| C-N Stretch (Amine) | 1020 - 1250 | Medium |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk For this compound (C₇H₁₅NO), the molecular weight is approximately 129.20 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 129. The fragmentation of the molecular ion is expected to occur via cleavage of the bonds adjacent to the heteroatoms (alpha-cleavage), which is a common pathway for ethers and amines. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion | Notes |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₃]⁺ | Loss of a methyl group, likely from C3 or C5. This is often a prominent peak. |

| 98 | [M - CH₃ - O]⁺ or [M - C₂H₅]⁺ | Further fragmentation or loss of an ethyl group. |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage at the C-O bond. |

| 57 | [C₃H₇N]⁺ or [C₄H₉]⁺ | Common fragment ions in aliphatic amines. |

Note: The relative abundance of these fragments helps in piecing together the molecular structure.

X-ray Crystallography for Solid-State Atomic Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. mdpi.com

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of precise structural information, including:

Bond Lengths: The exact distances between connected atoms (e.g., C-C, C-O, C-N).

Bond Angles: The angles formed by three connected atoms, defining the geometry of the morpholine ring.

Torsional Angles: The dihedral angles that describe the conformation of the ring (e.g., confirming a chair or boat conformation).

Stereochemistry: Unambiguous determination of the relative stereochemistry at the C5 chiral center.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the N-H group.

While a search of crystallographic databases did not yield a public structure for this compound, this technique remains the gold standard for absolute structural proof should a crystalline sample be analyzed. mdpi.com

Determination of Unit Cell Parameters and Space Group

The determination of unit cell parameters and the space group of a crystalline compound is the foundational step in its structural analysis. These parameters define the basic repeating unit of the crystal lattice and the symmetry elements present within it.

For this compound, this information remains undetermined as no successful single-crystal X-ray diffraction studies have been reported. Knowledge of the unit cell dimensions (a, b, c) and angles (α, β, γ), along with the space group, would be crucial for any further detailed structural investigation.

Precise Analysis of Bond Lengths, Angles, and Molecular Geometry

Without experimental data, a precise and validated depiction of its molecular geometry in the solid state is not possible. Such data would allow for a detailed comparison with theoretical models and related morpholine derivatives, shedding light on the impact of the trimethyl substitution on the morpholine ring's conformation.

Investigation of Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions and crystal packing reveals how molecules arrange themselves in a solid-state lattice. These interactions, which include hydrogen bonds and van der Waals forces, govern many of the material's bulk properties, such as its melting point, solubility, and crystal morphology.

A detailed investigation into the intermolecular interactions of this compound is currently precluded by the absence of a determined crystal structure. Such an analysis would identify the key interactions that direct the supramolecular assembly of the molecules in the crystal, providing a deeper understanding of its solid-state behavior.

Computational Chemistry Studies on 3,3,5 Trimethylmorpholine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is used to determine the electronic structure of molecules by focusing on the electron density rather than the complex wave function of the entire system. For a detailed analysis of 3,3,5-trimethylmorpholine, a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) would typically be employed to ensure reliable results.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process involves finding the lowest energy conformation. The morpholine (B109124) ring can adopt different conformations, such as chair and boat forms. The presence of three methyl groups at the C3 and C5 positions introduces steric interactions that influence which conformation is the most stable.

A conformational analysis would reveal that the chair conformation is generally more stable for morpholine rings. The methyl groups can be in either axial or equatorial positions. Due to steric hindrance, substituents prefer the equatorial position. In this compound, the two methyl groups at the C3 position and the one at the C5 position would be analyzed to determine their optimal spatial arrangement to minimize steric strain. The most stable conformer would likely have the C5-methyl group in an equatorial position to reduce 1,3-diaxial interactions.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. For this compound, the HOMO would likely be localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO would be distributed over the carbon skeleton.

A hypothetical table of Frontier Molecular Orbital energies might look as follows:

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.5 |

| Energy Gap | 8.0 |

Note: These are illustrative values and not based on actual calculations for this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. Each vibrational mode involves specific atomic motions, such as stretching, bending, and twisting of chemical bonds.

For this compound, characteristic vibrational modes would include C-H stretching from the methyl groups and the morpholine ring, C-N and C-O stretching, and various bending modes. Theoretical spectra help in the assignment of experimental spectra, providing a deeper understanding of the molecule's structure.

A sample data table for predicted vibrational frequencies could be:

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (asymmetric) | 2980 |

| C-H Stretch (symmetric) | 2890 |

| C-O-C Stretch | 1100 |

| C-N-C Stretch | 1050 |

Note: These are representative values.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide insights into the molecule's stability and its tendency to react.

Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

These values would be presented in a table:

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 4.0 |

| Chemical Potential (μ) | -2.5 |

| Electronegativity (χ) | 2.5 |

| Electrophilicity Index (ω) | 0.78 |

Note: These values are derived from the illustrative HOMO-LUMO energies.

Since this compound is a saturated heterocyclic compound, an aromaticity assessment is not applicable. However, a Natural Bond Orbital (NBO) analysis would be performed to determine the natural charge distribution on each atom. This analysis reveals how electron density is shared among the atoms, providing insight into the molecule's polarity and potential sites for electrostatic interactions. The nitrogen and oxygen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would have partial positive charges.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. Different colors are used to indicate different potential values: red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents neutral potential.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods used to visualize and analyze the extent of electron localization in a molecule. jussieu.frnih.gov These tools provide an intuitive picture of chemical bonding and lone pairs, consistent with classical Lewis structures. jussieu.fr

ELF analysis is based on the principle that regions of high electron localization correspond to areas where finding an electron near another electron of the same spin is unlikely. researchgate.net The ELF is a scalar field, typically scaled from 0 to 1, where values close to 1 indicate high electron localization (as seen in covalent bonds and lone pairs), and a value of 0.5 corresponds to the delocalized electron gas model. jussieu.frresearchgate.net Similarly, the Localized Orbital Locator (LOL) uses the local kinetic energy of electrons to map out areas of high localization, offering a clear distinction between bonding regions and lone pairs. researchgate.netresearchgate.net

A theoretical ELF and LOL analysis of this compound would reveal distinct basins of high electron localization. Key features expected from such a study would include:

Core Basins: High localization around the carbon, nitrogen, and oxygen nuclei.

Valence Basins:

Disynaptic basins corresponding to the C-C, C-H, C-N, and C-O single covalent bonds.

Monosynaptic basins, representing the lone pairs of electrons on the nitrogen and oxygen atoms. The nucleophilicity of the morpholine ring is largely due to the lone pair on the nitrogen atom. rsc.org

These analyses would quantify the electron populations in each bond and lone pair, providing a detailed electronic picture of the molecule. This information is crucial for understanding the molecule's reactivity, particularly at the nitrogen and oxygen heteroatoms.

| Feature | Expected ELF/LOL Value | Description |

| N Lone Pair | > 0.85 | High localization, indicating a region of high electron density available for nucleophilic attack. |

| O Lone Pairs | > 0.85 | High localization, available for hydrogen bonding. |

| C-N Bonds | ~0.80 | Covalent bond region with significant electron sharing. |

| C-O Bonds | ~0.80 | Covalent bond region with significant electron sharing. |

| C-C Bonds | ~0.80 | Standard covalent single bond localization. |

| C-H Bonds | > 0.90 | Highly localized covalent bonds. |

Table 1. Hypothetical ELF/LOL values for key electronic features in this compound. These values are illustrative and represent typical ranges for such features.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. nih.govnih.govnih.gov These methods are fundamental in drug discovery and materials science. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. nih.gov For morpholine-containing compounds, these interactions often involve hydrogen bonds with the morpholine oxygen or nitrogen, and hydrophobic interactions. acs.orgresearchgate.net

A hypothetical docking study of this compound would first require the selection of a biologically relevant protein target. Morpholine derivatives are known to target a wide range of proteins, including kinases (like mTOR and PI3K), dopamine (B1211576) receptors, and enzymes involved in neurodegenerative diseases. nih.govmdpi.comnih.gov For instance, if docked into a kinase active site, this compound could be predicted to interact as follows:

Hydrogen Bonding: The oxygen atom of the morpholine ring could act as a hydrogen bond acceptor with donor residues (e.g., Lysine, Arginine) in the protein's active site. The nitrogen atom could also participate as an acceptor.

Hydrophobic Interactions: The three methyl groups and the aliphatic portions of the morpholine ring would likely engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine). researchgate.net

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted protein-ligand complex over time. researchgate.net MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the durability of key interactions. researchgate.net For a complex of this compound with a target protein, an MD simulation would track the positions of all atoms over a period of nanoseconds. mdpi.com Analysis of the simulation trajectory would reveal the stability of hydrogen bonds, fluctuations in the ligand's position, and conformational changes in the protein, ultimately confirming whether the docked pose is stable. mdpi.com

| Parameter | Illustrative Finding for a Hypothetical Protein Complex | Significance |

| Docking Score | -7.5 kcal/mol | Predicts a favorable binding affinity. |

| Key H-Bond Interactions | Oxygen with Lys72; Nitrogen with Ser120 | Identifies critical polar contacts for binding. |

| Key Hydrophobic Interactions | Methyl groups with Val55, Leu130, Ala70 | Highlights the role of nonpolar contacts in stabilizing the complex. |

| MD Simulation RMSD | < 2.0 Å over 100 ns | Indicates the ligand remains stably bound in the active site throughout the simulation. |

Table 2. A hypothetical summary of molecular docking and MD simulation results for this compound with a representative kinase target.

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate a molecule's chemical structure with its biological activity. nih.govacs.org These models are invaluable for predicting the activity of new compounds and guiding the design of more potent molecules. nih.gov

QSAR models are mathematical equations that relate numerical properties of molecules (molecular descriptors) to their known activities. researchgate.net For a series of morpholine derivatives, relevant descriptors might include steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment), and lipophilicity (e.g., LogP). acs.org A 3D-QSAR analysis on morpholine derivatives targeting the dopamine D4 receptor, for instance, identified that steric and electronic fields around the aromatic and morpholine rings were crucial for binding affinity. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. consensus.app For this compound, a simple pharmacophore model could be generated based on its key structural features:

One hydrogen bond acceptor feature (from the oxygen or nitrogen atom).

Three hydrophobic features (from the methyl groups).

This pharmacophore could then be used to search databases for other molecules that match these features and are therefore likely to have similar biological activity. acs.org

| Molecular Descriptor | Definition | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Governs lipophilicity and ability to cross cell membranes. |

| Molecular Weight | Mass of the molecule | Affects size and diffusion properties. |

| Dipole Moment | Measure of molecular polarity | Influences polar interactions with the receptor. |

| Molecular Volume | Space occupied by the molecule | Relates to steric fit within a binding pocket. |

| Number of H-Bond Acceptors | Count of atoms that can accept H-bonds | Crucial for forming key interactions with protein targets. |

Table 3. Selected molecular descriptors that would be relevant for a QSAR study involving this compound and its analogs.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient - RDG)

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions within and between molecules. nih.gov The technique is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). researchgate.netumanitoba.ca Plotting the RDG against the electron density allows for the characterization of different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.govresearchgate.net

An NCI analysis of this compound would provide a detailed map of its intramolecular interactions. In its stable chair conformation, weak interactions such as 1,3-diaxial steric clashes or stabilizing hydrogen bonds could be visualized. These subtle forces are critical for determining the molecule's preferred three-dimensional shape, which in turn dictates how it fits into a receptor's binding site. For complexes with other molecules, NCI plots vividly illustrate the stabilizing contacts, such as hydrogen bonds and broad van der Waals surfaces, that define the intermolecular recognition process. nih.gov

Frontiers and Future Directions in 3,3,5 Trimethylmorpholine Research

Development of Next-Generation Synthetic Routes with Enhanced Efficiency and Stereoselectivity

The demand for structurally complex and stereochemically pure morpholine (B109124) derivatives necessitates the development of more advanced synthetic methodologies. Future efforts will likely focus on moving beyond traditional methods to embrace more efficient and selective processes. One promising avenue is the use of polymer-supported synthesis, which has been successfully applied to create derivatives of morpholine-3-carboxylic acid from immobilized amino acids like serine and threonine. nih.govresearchgate.net This solid-phase approach facilitates purification and allows for the construction of diverse molecular libraries. nih.gov

A key challenge in morpholine synthesis is controlling stereochemistry. Future synthetic strategies will increasingly aim for high stereoselectivity, which is crucial for biological applications. Research into transition-metal-free protocols, for example, has shown promise in the stereoselective synthesis of complex organic molecules and could be adapted for 3,3,5-trimethylmorpholine derivatives. rsc.org The inclusion of specific reagents, such as triethylsilane in cleavage cocktails during solid-phase synthesis, has been shown to stereoselectively form morpholine and thiomorpholine (B91149) cores, revealing a pathway to control the configuration of newly formed stereocenters. nih.gov The development of such atom-economical and operationally simple methods will be paramount for the large-scale and cost-effective production of these valuable compounds. rsc.org

Advanced Mechanistic Elucidation of Complex Chemical Transformations Involving this compound

A fundamental understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. The future of mechanistic studies in the context of this compound will involve the application of sophisticated analytical techniques to probe reaction intermediates and transition states. Novel in-situ analysis methods, such as photoionization and photoelectron photoion coincidence spectroscopy, offer powerful tools to identify reactive intermediates that guide a reaction toward a specific pathway. rsc.org

Detailed kinetic analyses are also becoming more prevalent for untangling multi-step reaction pathways. rsc.org For instance, the use of UV/vis spectroscopy combined with global data fitting and numerical integration of rate equations can reveal the spectra and time-dependence of individual species in a complex reaction, providing a complete mechanistic picture. rsc.org Applying such rigorous mechanistic investigations to reactions involving this compound will enable researchers to better control reaction outcomes, improve yields, and design more effective catalysts and reaction conditions.

Integration of Machine Learning and Artificial Intelligence in Computational Design and Property Prediction

| AI/ML Model Type | Application in Drug Discovery | Key Advantage |

| Graph Neural Networks (GNNs) | Extracts features from molecular structures to predict bioactivity. arxiv.org | Captures intricate relationships between chemical composition and activity. arxiv.org |

| Deep Neural Networks (DNNs) | Used in Quantitative Structure-Activity Relationship (QSAR) modeling. arxiv.org | Accelerates the drug design process through rapid property prediction. mdpi.com |

| MetaGIN | Predicts molecular properties (e.g., solubility, toxicity) from 2D graphs. eurekalert.orgnewswise.com | High speed and accuracy with reduced computational resource requirements. eurekalert.orgnewswise.com |

| Active Learning Models | Iteratively chooses molecules for learning to improve the model over time. ewuu.nl | Operates efficiently in low-data regimes typical of early drug discovery. ewuu.nl |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

While the core reactivity of the morpholine scaffold is relatively well-understood, there remains significant potential for discovering novel reactivity patterns and chemical transformations for this compound. Future research will likely explore its behavior under unconventional reaction conditions or with novel reagents to unlock new synthetic possibilities.

One area of exploration is the use of unique activating agents. For example, sulfuryl fluoride (B91410) (SO2F2), a reagent gaining interest in organic synthesis, can efficiently activate alcohols to form fluorosulfonates, which are effective surrogates for triflates in coupling reactions. researchgate.net Investigating the reactivity of hydroxylated this compound derivatives under these conditions could lead to new methods for carbon-carbon and carbon-heteroatom bond formation. The development of transition-metal-free reactions, such as base-promoted C-C σ-bond cleavage, also presents an opportunity to discover new transformations and construct novel molecular architectures from this compound-based starting materials. rsc.org

Rational Design of Novel Analogues for Tailored Chemical Functions

The rational design of novel analogues is a cornerstone of modern medicinal chemistry, aiming to create molecules with optimized properties for specific biological targets. mdpi.com This approach will be central to future research on this compound. By making targeted structural modifications to the this compound scaffold, researchers can enhance potency, improve selectivity, and optimize pharmacokinetic profiles. mdpi.com

For example, studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have demonstrated how modifications to the N-substituent and the C3-position can significantly impact biological activity, such as the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake. nih.gov Extending the alkyl chain at the C3-position from a methyl to an ethyl or propyl group was found to increase potency for DA and NE uptake inhibition. nih.gov Computational design and molecular modeling are indispensable tools in this process, allowing for the in-silico evaluation of ligand-protein interactions and the prediction of binding affinities before undertaking synthetic work. nih.govresearchgate.net This synergy between computational prediction and synthetic execution will accelerate the development of this compound analogues with precisely tailored chemical functions.

| Analogue Modification (Relative to (S,S)-5a) | DA Uptake Inhibition (IC50, nM) | NE Uptake Inhibition (IC50, nM) | 5HT Uptake Inhibition (IC50, nM) |

| 3-ethyl group (5g) | 23 | 19 | 1800 |

| 3-propyl group (5h) | 6.0 | 9 | 300 |

Q & A

Q. Q1: What synthetic routes are effective for preparing 3,3,5-trimethylmorpholine, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via ring-closing alkylation or selective methylation of morpholine precursors. Key steps include:

- Methylation of morpholine analogs : Reacting morpholine derivatives with methylating agents (e.g., methyl iodide) under basic conditions. Temperature control (~40–60°C) minimizes side reactions like over-alkylation .

- Cyclization strategies : Using diols or diamines with trimethyl-substituted intermediates. Catalytic hydrogenation or acid-mediated cyclization may enhance ring formation .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Challenges |

|---|---|---|---|

| Methylation of morpholine | 65–75 | K₂CO₃, DMF, 50°C | Byproduct formation |

| Cyclization | 55–60 | H₂ (5 bar), Pd/C, ethanol | Steric hindrance from methyl groups |

Advanced Structural Analysis

Q. Q2: How can NMR and mass spectrometry resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Methyl group signals at δ 1.2–1.5 ppm (³J coupling) distinguish axial vs. equatorial positions. For stereoisomers, NOESY correlations identify spatial proximity of methyl groups .

- High-resolution MS : Molecular ion peaks at m/z 143.2 (M+H⁺) confirm the molecular formula (C₇H₁₄NO). Fragmentation patterns reveal ring-opening pathways .

Stability and Reactivity

Q. Q3: What factors govern the thermal and oxidative stability of this compound?

Methodological Answer: Stability is assessed via:

Q. Table 2: Stability Under Oxidative Conditions

| Oxidizing Agent | Degradation Products | Half-Life (h) |

|---|---|---|

| H₂O₂ (10%) | N-oxide, ring-opened carbonyls | 4.2 |

| Ozone (50 ppm) | Nitro derivatives | 1.8 |

Biological Activity Profiling

Q. Q4: How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Target enzymes like monoamine oxidases (MAOs) using fluorogenic substrates. IC₅₀ values correlate with methyl group positioning .

- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in HEK-293 cells .

Advanced Mechanistic Studies

Q. Q5: What computational methods predict regioselectivity in this compound reactions?

Methodological Answer:

- DFT calculations : Optimize transition states for methyl group participation. B3LYP/6-31G(d) models show higher activation energy for axial methyl substitution .

- MD simulations : Solvent effects (e.g., DMSO vs. water) on conformational flexibility .

Comparative Studies

Q. Q6: How does this compound compare to 3,5-dimethylmorpholine in solubility and reactivity?

Methodological Answer:

- Solubility : The third methyl group reduces polarity, decreasing water solubility by ~30% (logP: 1.8 vs. 1.2 for dimethyl analog) .

- Reactivity : Enhanced steric hindrance slows nucleophilic substitution but stabilizes carbocation intermediates in acidic conditions .

Degradation Pathways

Q. Q7: What analytical techniques identify degradation products of this compound under UV exposure?

Methodological Answer:

- LC-MS/MS : Detect photo-oxidation products (e.g., morpholine N-oxide) with MRM transitions.

- GC-FID : Quantify volatile byproducts like trimethylamine .

Structure-Activity Relationships (SAR)

Q. Q8: How do methyl group positions influence the pharmacological profile of this compound?

Methodological Answer:

- 3,3,5-substitution : Improves lipid membrane permeability (measured via PAMPA assays) compared to 4-methyl analogs .

- Activity cliffs : Removing one methyl group reduces MAO-B inhibition by 10-fold .

Safety and Handling

Q. Q9: What safety protocols are recommended for handling this compound in lab settings?

Methodological Answer:

- PPE : Nitrile gloves, chemical goggles, and fume hoods to prevent inhalation .

- Spill management : Absorb with vermiculite and neutralize with dilute acetic acid .

Advanced Applications

Q. Q10: How can this compound be functionalized for polymer or catalyst design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.